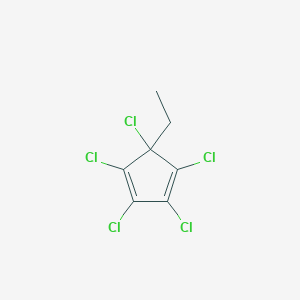
1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene
Cat. No. B8306127
M. Wt: 266.4 g/mol
InChI Key: VUSBWOJGUYDBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03933922
Procedure details


A solution of triethyl phosphite (182.8 g., 1.1 mole) in 200 ml. of petroleum ether (pentane range) was charged to the equipment of the preceding example, which was immersed into a rock-salt-ice mixture. When the temperature of the solution reached 0°C. hexachlorocyclopentadiene (272.8 g., 1.0 mole), dissolved in 100 ml. of light petroleum ether, was added slowly to the well stirred solution at such a rate that the temperature of the mixture did not exceed +5°C. The addition required 10 hours. The clear, brown solution was poured with good stirring into a 5 liter 3 neck flask containing 2 liters of water and, after 1 hour of stirring, the product was steam distilled. After the separation of the low boiling petroleum ether 1,2,3,4,5-pentachloro-5-ethyl-cyclopentadiene, completely free of any phosphorus compound, distilled over as a pale yellow heavy oil, nD25 1.5398, the infrared spectrum of which matched perfectly that of the previous example. The product weighed 257.0 g., which corresponds to a 96.4% yield.


[Compound]
Name
3
Quantity
5 L
Type
reactant
Reaction Step Three

[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

[Compound]
Name
light petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five


Yield
96.4%
Identifiers


|
REACTION_CXSMILES
|
P(O[CH2:9][CH3:10])(OCC)OCC.[Cl:11][C:12]1(Cl)[C:16]([Cl:17])=[C:15]([Cl:18])[C:14]([Cl:19])=[C:13]1[Cl:20]>O>[Cl:11][C:12]1[C:16]([Cl:17])([CH2:9][CH3:10])[C:15]([Cl:18])=[C:14]([Cl:19])[C:13]=1[Cl:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
182.8 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
272.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
|
Step Three
[Compound]
|
Name
|
3
|
|
Quantity
|
5 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
petroleum ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
light petroleum ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred solution at such a rate that the temperature of the mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 0°C.
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 100 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed +5°C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The addition required 10 hours
|
|
Duration
|
10 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The clear, brown solution was poured
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
after 1 hour of stirring
|
|
Duration
|
1 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the separation of the
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
completely free of any phosphorus compound, distilled over as a pale yellow heavy oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C(=C(C1(CC)Cl)Cl)Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 96.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
